molecular formula C25H24N2O B11498870 1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B11498870
M. Wt: 368.5 g/mol
InChI Key: DLZDXOQYILUQCC-WUKNDPDISA-N
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Description

1-[3-(2-METHYLPHENOXY)PROPYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-METHYLPHENOXY)PROPYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by alkylation and subsequent coupling reactions to introduce the 2-methylphenoxy and phenylethenyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-METHYLPHENOXY)PROPYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation using aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

1-[3-(2-METHYLPHENOXY)PROPYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2-METHYLPHENOXY)PROPYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-[3-(2-METHYLPHENOXY)PROPYL]-1H-BENZIMIDAZOLE: Similar structure but lacks the phenylethenyl group.

    2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL]-1H-BENZIMIDAZOLE: Contains a benzimidazole core with different substituents.

Uniqueness: 1-[3-(2-METHYLPHENOXY)PROPYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C25H24N2O/c1-20-10-5-8-15-24(20)28-19-9-18-27-23-14-7-6-13-22(23)26-25(27)17-16-21-11-3-2-4-12-21/h2-8,10-17H,9,18-19H2,1H3/b17-16+

InChI Key

DLZDXOQYILUQCC-WUKNDPDISA-N

Isomeric SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4

Origin of Product

United States

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